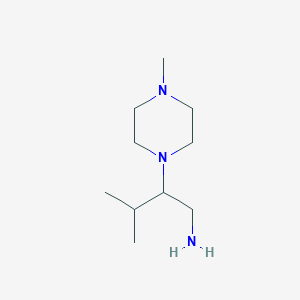

3-Methyl-2-(4-methylpiperazin-1-yl)butan-1-amine

Description

BenchChem offers high-quality 3-Methyl-2-(4-methylpiperazin-1-yl)butan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methyl-2-(4-methylpiperazin-1-yl)butan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-methyl-2-(4-methylpiperazin-1-yl)butan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H23N3/c1-9(2)10(8-11)13-6-4-12(3)5-7-13/h9-10H,4-8,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZOHMOAESFGOTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CN)N1CCN(CC1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H23N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3-Methyl-2-(4-methylpiperazin-1-yl)butan-1-amine

This guide provides a comprehensive technical overview for the synthesis and characterization of 3-Methyl-2-(4-methylpiperazin-1-yl)butan-1-amine, a novel piperazine derivative with potential applications in drug discovery and development. The document is intended for researchers, scientists, and professionals in the field of medicinal chemistry and drug development, offering both theoretical insights and practical, step-by-step protocols.

Introduction: The Significance of Piperazine Scaffolds in Medicinal Chemistry

The piperazine moiety is a privileged scaffold in medicinal chemistry, forming the core structure of numerous clinically approved drugs.[1][2][3][4][5] Its unique physicochemical properties, including its ability to exist in different protonation states at physiological pH, contribute to favorable pharmacokinetic profiles. Piperazine derivatives have demonstrated a wide array of pharmacological activities, including antipsychotic, antidepressant, anxiolytic, antihistamine, and anticancer effects.[1][2][3][4][5] The structural versatility of the piperazine ring allows for extensive modification, enabling the fine-tuning of biological activity and selectivity.[2][5] This guide focuses on the synthesis and detailed characterization of a specific derivative, 3-Methyl-2-(4-methylpiperazin-1-yl)butan-1-amine, providing a roadmap for its preparation and rigorous analytical validation.

Retrosynthetic Analysis and Synthetic Strategy

A logical and efficient synthesis is paramount for the successful production of the target compound. A retrosynthetic analysis of 3-Methyl-2-(4-methylpiperazin-1-yl)butan-1-amine suggests a convergent approach centered around a key reductive amination reaction.

Caption: Retrosynthetic analysis of the target molecule.

The chosen synthetic strategy involves the initial preparation of a key α-aminoketone intermediate, followed by a reductive amination to install the primary amine. This approach is favored due to its high efficiency, selectivity, and the commercial availability of the starting materials. Reductive amination is a robust and widely used method for the synthesis of amines from carbonyl compounds.[6][7][8][9][10] It proceeds through the in situ formation of an imine or enamine intermediate, which is then reduced to the corresponding amine.[9][10] The use of a mild reducing agent such as sodium cyanoborohydride (NaBH₃CN) is advantageous as it selectively reduces the iminium ion in the presence of the ketone.[6]

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis, purification, and characterization of 3-Methyl-2-(4-methylpiperazin-1-yl)butan-1-amine.

Synthesis of 3-Methyl-2-(4-methylpiperazin-1-yl)butan-1-one (Intermediate)

-

Reaction Setup: To a solution of 1-methylpiperazine (1.0 eq) in anhydrous acetonitrile in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add potassium carbonate (1.5 eq).

-

Addition of Alkylating Agent: Slowly add 1-chloro-3-methyl-2-butanone (1.1 eq) to the reaction mixture at room temperature.

-

Reaction: Heat the mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts. Concentrate the filtrate under reduced pressure.

-

Extraction: Dissolve the residue in ethyl acetate and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure intermediate.

Synthesis of 3-Methyl-2-(4-methylpiperazin-1-yl)butan-1-amine (Target Compound)

Caption: Experimental workflow for the final synthetic step.

-

Reaction Setup: Dissolve the intermediate ketone (1.0 eq) in methanol in a round-bottom flask.

-

Amine Source: Add a solution of ammonia in methanol (7N, 5.0 eq).

-

Reducing Agent: To this solution, add sodium cyanoborohydride (1.5 eq) portion-wise at 0 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 24 hours. Monitor the reaction by TLC.

-

Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure.

-

Extraction: Extract the aqueous residue with dichloromethane (3 x 50 mL). Combine the organic layers.

-

Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: The purification of basic amines on silica gel can be challenging due to strong interactions with the acidic stationary phase.[11][12] To mitigate this, an amine-functionalized silica gel column is recommended.[11][13] Alternatively, adding a small amount of triethylamine (0.1-1%) to the eluent can help to improve the chromatography.[11][12][14] Purify the crude product using a gradient of methanol in dichloromethane.

Characterization and Data Analysis

Rigorous characterization is essential to confirm the identity, purity, and structure of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.[15]

4.1.1. Sample Preparation Protocol:

-

Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

4.1.2. Expected Spectroscopic Data:

| ¹H NMR (Expected Shifts in CDCl₃) | ¹³C NMR (Expected Shifts in CDCl₃) |

| Proton | δ (ppm), Multiplicity, J (Hz) |

| -CH(CH₃)₂ | ~0.9 (d, 6H) |

| -C H(CH₃)₂ | ~1.8-2.0 (m, 1H) |

| -N-CH₃ | ~2.3 (s, 3H) |

| Piperazine -CH₂- | ~2.4-2.8 (m, 8H) |

| -CH-NH₂ | ~2.9-3.1 (m, 1H) |

| -CH₂-NH₂ | ~3.2-3.4 (m, 2H) |

| -NH₂ | ~1.5-2.5 (br s, 2H) |

Note: These are predicted chemical shifts and may vary slightly based on experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its structure.[16][17][18]

4.2.1. Sample Preparation Protocol:

-

Prepare a stock solution of the sample at a concentration of 1 mg/mL in methanol.

-

Dilute the stock solution to a final concentration of 1 µg/mL.

-

Inject the diluted solution into the mass spectrometer.

4.2.2. Expected Data (Electrospray Ionization - ESI+):

| Parameter | Expected Value |

| Molecular Formula | C₁₀H₂₃N₃ |

| Molecular Weight | 185.31 g/mol |

| [M+H]⁺ | m/z 186.1965 |

Characteristic Fragmentation Patterns: The fragmentation of piperazine derivatives in mass spectrometry is highly dependent on the substitution pattern.[17] Common fragmentation pathways involve cleavage of the piperazine ring and the loss of substituents. The presence of the N-methylpiperazine fragment (m/z 83) would be a strong indicator of the correct structure.

High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the purity of the final compound.[19]

4.3.1. Analytical Method:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile in water with 0.1% trifluoroacetic acid or formic acid.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm.

-

Injection Volume: 10 µL.

4.3.2. Data Interpretation: The purity of the compound is determined by integrating the area of the main peak and expressing it as a percentage of the total peak area. A purity of ≥95% is generally considered acceptable for research purposes.

Conclusion

This technical guide provides a comprehensive and practical framework for the synthesis and characterization of 3-Methyl-2-(4-methylpiperazin-1-yl)butan-1-amine. The described reductive amination strategy offers an efficient and reliable route to the target molecule. The detailed analytical protocols ensure the unambiguous confirmation of its structure and purity. This foundational work enables further investigation into the pharmacological properties of this novel piperazine derivative and its potential as a lead compound in drug discovery programs.

References

- Asif, M. (2014). Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. Semantic Scholar.

- Biological Activities of Piperazine Derivatives: A Comprehensive Review. (2024). Ayurlog: National Journal of Research in Ayurved Science.

- Asif, M. (n.d.). Piperazine and Pyrazine containing molecules and their diverse pharmacological activities.

- Cataldi, T. R. I., et al. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. PubMed.

- de Oliveira, R., & de Freitas, R. M. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. PubMed.

- Arslan, Z., et al. (2024). Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry.

- Cataldi, T. R. I., et al. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Ovid.

- Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024).

- Spectroscopic Analysis of Piperazine Compounds: Application Notes and Protocols. (2025). Benchchem.

- Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry.

- Reductive Amin

- Is there an easy way to purify organic amines?. (2023). Biotage.

- Determination of piperazine derivatives in “Legal Highs”. (2012).

- Reductive Amin

- How do I purify ionizable organic amine compounds using flash column chrom

- Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chrom

- Synthesis of Amines. (2022). Chemistry LibreTexts.

- Reductive amin

- How to isolate Imine by column chromatography?. (2016).

- Column Chromatography of Compound with Amine and Carboxylic Acid. (2019). Reddit.

- Experimental Details. (n.d.). The Royal Society of Chemistry.

- Mechanistic understanding of molecular initiating events (MIEs) using NMR spectroscopy. (2017). Royal Society of Chemistry.

- Synthesis method of chiral piperazinone derivative. (2018).

- Chiral Amine Synthesis - Strategies, Examples, and Limitations. (2019).

- Chiral Amines in Asymmetric Synthesis. (n.d.). Sigma-Aldrich.

- Supplementary Information Catalytic Hydrogenation of Functionalized Amides Under Basic and Neutral Conditions. (n.d.). The Royal Society of Chemistry.

- Transaminases Provide Key Chiral Building Blocks for the Synthesis of Selective M1/M4 Agonists. (2023). PubMed Central.

- DESIGN AND SYTHESIS OF NOVEL CHIRAL BASE. (2018).

- 3-methyl-2-(4-propylpiperazin-1-yl)butan-1-amine. (n.d.). ChemicalBook.

- 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. (2023). MDPI.

- Synthesis of 3-Methyl-1-[2-(1-Piperidiny) Phenyl]-butyl Amine. (2011).

- A method for preparing methyl (z)-3-[[4-[methyl[2-(4-methyl-1-piperazinyl)acetyl] amino]phenyl]amino]phenylmethylene)-oxindole-6-carboxylate (intedanib, nintedanib). (2017).

- Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)

- (2R)-3-Methyl-2-butanamine. (n.d.). MD Topology.

- 3,3-Dimethyl-2-(4-methylpiperazin-1-yl)butan-1-ol. (n.d.). PubChem.

- Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)

- 2-Methyl-1-(4-methylpiperazin-1-yl)propan-2-amine. (n.d.). Sigma-Aldrich.

- 3-Methyl-2-(4-methylpiperazin-1-yl)butan-1-amine. (n.d.). Beijing Hwrk Chemical Co., Ltd..

- 3-methyl-1-(4-propylpiperazin-1-yl)butan-2-amine. (n.d.). ChemicalBook.

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]

- 3. Piperazine and Pyrazine containing molecules and their diverse pharmacological activities - Europub [europub.co.uk]

- 4. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 8. Reductive Amination - Wordpress [reagents.acsgcipr.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Reductive amination - Wikipedia [en.wikipedia.org]

- 11. biotage.com [biotage.com]

- 12. biotage.com [biotage.com]

- 13. teledyneisco.com [teledyneisco.com]

- 14. researchgate.net [researchgate.net]

- 15. Mechanistic understanding of molecular initiating events (MIEs) using NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. ovid.com [ovid.com]

- 19. researchgate.net [researchgate.net]

A Technical Guide to Novel Synthesis Routes for Substituted Piperazine Compounds

Abstract

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous blockbuster drugs.[1][2][3] Its prevalence stems from its ability to confer favorable pharmacokinetic properties, including improved solubility and metabolic stability, and its capacity for versatile substitution at two nitrogen centers, allowing for fine-tuning of biological activity. Historically, the structural diversity of piperazine-containing drugs has been largely confined to N-substitution, with over 80% of such compounds lacking functionality on the carbon backbone.[1][4] This guide provides an in-depth exploration of both classical and novel synthetic strategies that unlock greater structural diversity, focusing on advanced N-functionalization, direct C-H functionalization, and the application of enabling technologies that are reshaping the synthesis of these critical pharmacophores.

Introduction: The Enduring Importance of the Piperazine Moiety

The piperazine heterocycle is the third most common nitrogen-containing ring system found in FDA-approved pharmaceuticals.[4] From the anticancer agent Imatinib (Gleevec) to the antiviral drug Ciprofloxacin and the antipsychotic Bifeprunox, the piperazine motif is integral to a wide spectrum of therapeutic agents.[1][3] The two nitrogen atoms provide key points for interaction with biological targets and allow for modulation of physicochemical properties such as pKa and lipophilicity. However, the traditional reliance on N-substitution limits the exploration of three-dimensional chemical space.[4] Recent synthetic innovations are addressing this limitation, providing chemists with powerful tools to access previously unattainable C-substituted and stereochemically complex piperazine derivatives, thereby expanding the potential for new drug discoveries.[1][4]

Core Strategies for N-Functionalization: The Workhorses of Piperazine Synthesis

Palladium-Catalyzed N-Arylation: The Buchwald-Hartwig Amination

The palladium-catalyzed Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry for the formation of C–N bonds and is arguably the most powerful method for synthesizing N-arylpiperazines.[5][6] This cross-coupling reaction offers a highly versatile and efficient route from readily available aryl halides (Cl, Br, I) or triflates and piperazine.[6]

Causality and Mechanistic Insight: The reaction proceeds through a catalytic cycle involving a Pd(0) species. The key steps are the oxidative addition of the palladium catalyst to the aryl halide, coordination of the piperazine nitrogen to the palladium center, and subsequent reductive elimination to form the N-aryl bond and regenerate the Pd(0) catalyst.[5] The choice of ligand is critical for success, as it modulates the reactivity and stability of the palladium catalyst. Sterically hindered and electron-rich phosphine ligands are often required to promote the reductive elimination step, especially with less reactive aryl chlorides.

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Data Presentation: Comparison of Catalytic Systems

The selection of catalyst, ligand, and base is crucial and substrate-dependent. Below is a summary of common conditions.

| Aryl Halide | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Typical Yield (%) | Reference |

| Aryl Bromide | Pd₂(dba)₃ (1-2) | RuPhos (2-4) | NaOtBu | Toluene | 100 | >90 | |

| Aryl Chloride | G3-XPhos (2-5) | (internal) | K₃PO₄ | t-BuOH | 110 | 85-97 | [6] |

| Aryl Iodide | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Dioxane | 100 | >90 | [5] |

N-Alkylation and Reductive Amination

While N-arylation provides access to a vast chemical space, N-alkylation remains fundamental for introducing diverse functionalities.

-

Direct Alkylation: This classic Sₙ2 reaction involves treating piperazine with an alkyl halide. While straightforward, it can suffer from over-alkylation, leading to quaternary ammonium salts, and often requires harsh conditions. A more controlled approach involves using mono-protected piperazine (e.g., N-Boc-piperazine) to ensure single substitution.

-

Reductive Amination: This is a highly efficient and versatile one-pot method for N-alkylation. It involves the reaction of a piperazine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ by a mild reducing agent.[7] This method avoids the use of reactive alkyl halides and is broadly applicable.

Causality and Experimental Choices: The choice of reducing agent is key to the success of reductive amination. Sodium triacetoxyborohydride (STAB) is often the reagent of choice because it is mild, tolerant of a wide range of functional groups, and does not reduce the starting aldehyde or ketone. The reaction is typically run in solvents like dichloromethane (DCM) or dichloroethane (DCE) at room temperature, making it operationally simple. For challenging substrates, the addition of a catalytic amount of acid (like acetic acid) can facilitate the initial iminium ion formation.

Advanced Strategies: Direct C-H Functionalization

The direct functionalization of C-H bonds on the piperazine ring represents a paradigm shift in synthesis, offering atom-economical routes to novel analogs without the need for pre-functionalized starting materials.[1][8][9] This area has seen significant recent advances, overcoming the challenge that the second nitrogen atom often poses by interfering with catalytic systems.[1][8]

Key approaches include:

-

α-Lithiation and Trapping: This method involves the deprotonation of a C-H bond adjacent (alpha) to a nitrogen atom using a strong base, such as s-butyllithium, often in the presence of a chiral ligand like (-)-sparteine for asymmetric synthesis.[10] The resulting organolithium species can then be quenched with various electrophiles to introduce substituents.

-

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for C-H functionalization under mild conditions.[1][2][11] In a typical process, a photocatalyst (e.g., an iridium complex) is excited by light and engages in a single-electron transfer (SET) with the N-protected piperazine to generate an α-amino radical, which can then couple with a variety of radical partners.[2][8]

These methods provide powerful new avenues for creating defined substitution patterns on the piperazine carbon framework, dramatically expanding the accessible chemical space for drug discovery.[1][8]

Enabling Technologies in Piperazine Synthesis

Modern synthetic chemistry increasingly leverages technology to improve reaction efficiency, safety, and scalability.

Microwave-Assisted Synthesis

Microwave irradiation has been shown to dramatically accelerate many key reactions in piperazine synthesis, including N-arylations and alkylations.[12][13][14][15][16] Dielectric heating leads to rapid temperature increases and can access reaction pathways not available through conventional heating, often resulting in higher yields, shorter reaction times (minutes instead of hours), and cleaner reaction profiles.[12][14][15] This technology is particularly valuable for high-throughput synthesis in a drug discovery setting.

Continuous Flow Chemistry

Continuous flow processing offers significant advantages over traditional batch chemistry, especially for large-scale manufacturing.[14][17] Reagents are pumped through a heated reactor where they mix and react. This approach provides superior control over reaction parameters (temperature, pressure, mixing), enhances safety by minimizing the volume of hazardous reagents at any given time, and facilitates seamless multi-step syntheses.[18][19] Flow chemistry has been successfully applied to reductive aminations and other key steps in the synthesis of piperazine-containing active pharmaceutical ingredients (APIs).[17][18]

Caption: A simplified workflow for continuous flow synthesis.

Experimental Protocols: A Self-Validating System

This section provides a detailed, field-proven protocol for a representative reaction, ensuring trustworthiness and reproducibility.

Protocol: Buchwald-Hartwig N-Arylation of N-Boc-piperazine

This protocol describes the coupling of N-Boc-piperazine with 4-bromotoluene.

Materials:

-

4-Bromotoluene (1.0 equiv)

-

N-Boc-piperazine (1.2 equiv)

-

Sodium tert-butoxide (NaOtBu) (1.4 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 equiv, 1 mol%)

-

2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) (0.02 equiv, 2 mol%)

-

Anhydrous Toluene

-

Nitrogen or Argon gas supply

Procedure:

-

Inert Atmosphere Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 4-bromotoluene, N-Boc-piperazine, and sodium tert-butoxide.

-

Catalyst Preparation: In a separate vial under an inert atmosphere, weigh the Pd₂(dba)₃ and RuPhos ligand.

-

Reaction Assembly: Seal the Schlenk tube with a rubber septum. Evacuate the tube and backfill with inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free environment.

-

Solvent and Catalyst Addition: Add the catalyst/ligand solids to the Schlenk tube against a positive flow of inert gas. Then, add anhydrous toluene via syringe.

-

Reaction Execution: Place the sealed tube in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and quench carefully by adding water. Separate the organic layer, and wash it with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 1-(4-methylphenyl)-4-Boc-piperazine product.

Conclusion and Future Outlook

The synthesis of substituted piperazines has evolved far beyond traditional N-alkylation. The advent of robust palladium-catalyzed cross-coupling reactions, coupled with groundbreaking advances in direct C-H functionalization via photoredox and organometallic catalysis, has opened the door to unprecedented structural diversity. Enabling technologies like microwave synthesis and continuous flow are further accelerating the discovery-to-manufacturing pipeline. The ongoing development of new catalytic systems, particularly for enantioselective C-H functionalization, will continue to push the boundaries of what is possible, empowering medicinal chemists to explore new dimensions of chemical space and design the next generation of piperazine-based therapeutics.

References

-

Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. (2021). MDPI. [Link]

-

A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. (n.d.). PubMed Central. [Link]

-

Synthesis of Piperazines by C-H Functionalization. (n.d.). Encyclopedia MDPI. [Link]

-

A Versatile and Practical Microwave-Assisted Synthesis of Sterically Hindered N-Arylpiperazines. (2010). ACS Publications. [Link]

-

A Versatile and Practical Microwave-Assisted Synthesis of Sterically Hindered N-Arylpiperazines. (2010). The Journal of Organic Chemistry. [Link]

-

Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. (2021). ResearchGate. [Link]

-

Opportunities and challenges for direct C-H functionalization of piperazines. (2016). PubMed. [Link]

-

Recent Advances in Piperazine Synthesis. (n.d.). Thieme E-Books & E-Journals. [Link]

-

Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. (n.d.). Portal de la Recerca de Catalunya. [Link]

-

Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. (n.d.). RSC Publishing. [Link]

-

Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2020). MDPI. [Link]

-

Recent Advances in Synthetic Strategies of Piperazine & its Analogs Via Rearrangement Reactions: A Review. (2024). Bentham Science Publishers. [Link]

-

Synthesis of piperazines. (n.d.). Organic Chemistry Portal. [Link]

-

Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2020). PubMed. [Link]

-

Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. (n.d.). RSC Publishing. [Link]

-

Iridium-Catalyzed Regio- and Diastereoselective Synthesis of C-Substituted Piperazines. (2023). ACS Catalysis. [Link]

-

Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. (n.d.). Dalian University of Technology. [Link]

-

Substituted Piperazines as Novel Potential Radioprotective Agents. (2020). PMC - NIH. [Link]

-

Stereospecific Synthesis of Highly Substituted Piperazines via an One-Pot Three Component Ring-Opening Cyclization from N-Activated Aziridines, Anilines, and Propargyl Carbonates. (2018). The Journal of Organic Chemistry. [Link]

-

Flow oriented synthetic design in the continuous preparation of the aryl piperazine drug flibanserin. (n.d.). ResearchGate. [Link]

-

(PDF) Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. (2018). ResearchGate. [Link]

-

Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. (2023). MDPI. [Link]

-

Intramolecular reductive amination for the preparation of piperazines.⁷¹. (n.d.). ResearchGate. [Link]

-

Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets. (n.d.). Bentham Science Publisher. [Link]

-

A practical catalytic reductive amination of carboxylic acids. (2020). RSC Publishing. [Link]

-

Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. (n.d.). RSC Publishing. [Link]

-

Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs... (2018). Ingenta Connect. [Link]

-

Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. (n.d.). Journal of the American Chemical Society. [Link]

-

Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. (n.d.). PMC - NIH. [Link]

-

Microwave Assisted Rapid Synthesis of 1-Arylpiperazines. (n.d.). Taylor & Francis Online. [Link]

-

Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. (n.d.). NIH. [Link]

-

(PDF) Understanding Flow Chemistry for the Production of Active Pharmaceutical Ingredients. (2021). ResearchGate. [Link]

-

Microwave-assisted synthesis of N-heterocycles in medicinal chemistry. (n.d.). RSC Publishing. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 4. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. encyclopedia.pub [encyclopedia.pub]

- 9. Opportunities and challenges for direct C-H functionalization of piperazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Piperazine synthesis [organic-chemistry.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Simplified Procedure for General Synthesis of Monosubstituted Piperazines-From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. tandfonline.com [tandfonline.com]

- 16. Microwave-assisted synthesis of N-heterocycles in medicinal chemistry - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

Physicochemical properties of 3-Methyl-2-(4-methylpiperazin-1-yl)butan-1-amine

An In-depth Technical Guide to the Physicochemical Characterization of 3-Methyl-2-(4-methylpiperazin-1-yl)butan-1-amine

Abstract: This guide provides a comprehensive framework for the physicochemical characterization of 3-Methyl-2-(4-methylpiperazin-1-yl)butan-1-amine, a novel small molecule with potential applications in drug discovery. As this molecule is not extensively documented in public literature, this document serves as a practical guide, using it as a case study to detail the essential experimental protocols and theoretical considerations for any new chemical entity (NCE) with similar structural features—specifically, a primary amine and a tertiary amine within a piperazine ring. We will explore the determination of ionization constants (pKa), lipophilicity (LogP/LogD), aqueous solubility, and chemical stability. The methodologies are presented with a focus on the causality behind experimental choices, ensuring a self-validating and robust characterization cascade essential for researchers, chemists, and drug development professionals.

Introduction: The "Developability" Profile of a Novel Diamine

The journey of a new chemical entity (NCE) from discovery to a viable drug candidate is critically dependent on its physicochemical properties. These properties govern a molecule's absorption, distribution, metabolism, and excretion (ADME), collectively known as its "developability" profile. The subject of our study, 3-Methyl-2-(4-methylpiperazin-1-yl)butan-1-amine, possesses two key basic centers: a primary amine and a tertiary amine. The interplay between these two groups dictates the molecule's ionization state across different pH environments, which in turn profoundly influences its interaction with biological systems.

This guide provides the strategic rationale and detailed protocols for characterizing this molecule, establishing a foundation for its progression through the drug development pipeline.

Ionization Constants (pKa): The Key to pH-Dependent Behavior

The pKa values of a molecule are the most critical physicochemical parameters as they dictate the extent of ionization at a given pH. For our molecule, we anticipate two distinct pKa values corresponding to the protonation of the primary amine and the tertiary piperazine amine. This dual-pKa nature will govern its solubility, permeability, and potential for ionic interactions with its biological target.

Causality of Method Selection: Potentiometric Titration

While UV-metric titration is a viable alternative, potentiometric titration is selected here as the gold-standard method. It directly measures the change in pH upon addition of a titrant, providing a highly accurate and reliable determination of pKa without the requirement for a chromophore, making it universally applicable. The use of a co-solvent like methanol is often necessary for compounds with low aqueous solubility, and the Yasuda-Shedlovsky extrapolation can be employed to determine the aqueous pKa from data obtained in mixed solvents.

Experimental Protocol: Potentiometric pKa Determination

-

Preparation: Accurately weigh approximately 1-2 mg of the compound and dissolve it in 10 mL of a 50:50 methanol:water solution containing 0.15 M KCl to maintain constant ionic strength.

-

Instrumentation: Calibrate a pH electrode using standard buffers (pH 4.0, 7.0, and 10.0) at a constant temperature (e.g., 25°C).

-

Titration: Titrate the solution with standardized 0.1 M HCl to determine the pKa values of the basic centers. Subsequently, titrate with 0.1 M NaOH to observe the full titration curve.

-

Data Analysis: The pKa values are determined from the half-equivalence points on the titration curve using appropriate software (e.g., Hyperquad). The two inflection points will correspond to the pKa of the primary amine (expected pKa ~9.5-10.5) and the tertiary piperazine amine (expected pKa ~7.5-8.5).

Data Presentation: Predicted Ionization Profile

| Parameter | Predicted Value | Implication |

| pKa1 (Tertiary Amine) | 8.0 ± 0.2 | Significantly protonated at physiological pH (7.4), enhancing solubility. |

| pKa2 (Primary Amine) | 10.2 ± 0.2 | Fully protonated at physiological pH, contributing to aqueous solubility. |

Visualization: Species Distribution

Caption: Figure 1: Predicted ionization states of the molecule across a pH gradient.

Lipophilicity (LogP/LogD): Balancing Permeability and Solubility

Lipophilicity is a measure of a compound's preference for a lipid-like environment versus an aqueous one. It is a key determinant of membrane permeability, plasma protein binding, and metabolic stability. We distinguish between:

-

LogP (Partition Coefficient): The ratio for the neutral species.

-

LogD (Distribution Coefficient): The effective lipophilicity at a specific pH, accounting for all ionic species.

Causality of Method Selection: HPLC-Based LogP

The traditional shake-flask method, while considered the gold standard, is labor-intensive and requires significant amounts of material. A reversed-phase high-performance liquid chromatography (RP-HPLC) method is chosen for its high throughput, low sample consumption, and strong correlation with shake-flask values. By measuring the retention time of the compound on a C18 column, we can infer its lipophilicity relative to a series of known standards.

Experimental Protocol: RP-HPLC for LogD7.4

-

System Preparation: Use a C18 column (e.g., 4.6 x 150 mm, 5 µm) with a mobile phase gradient of acetonitrile and 20 mM phosphate buffer at pH 7.4.

-

Standard Curve: Inject a series of standard compounds with known LogP values (e.g., acetanilide, toluene, naphthalene) to generate a calibration curve of retention time versus LogP.

-

Sample Analysis: Dissolve the test compound in the mobile phase, inject it into the HPLC system, and record its retention time.

-

Calculation: Calculate the LogD at pH 7.4 (LogD7.4) by interpolating its retention time on the standard curve. The LogP of the neutral base can be calculated from the LogD7.4 and the pKa values.

Data Presentation: Predicted Lipophilicity Profile

| Parameter | Predicted Value | Implication |

| LogP (Neutral Species) | 2.5 | Moderate lipophilicity, suggesting good potential for membrane permeability. |

| LogD at pH 7.4 | 1.2 | Reduced lipophilicity due to protonation, balancing permeability with aqueous solubility. |

| LogD at pH 2.0 | -0.5 | Low lipophilicity in acidic environments (e.g., stomach), favoring dissolution. |

Visualization: LogD Determination Workflow

Caption: Figure 2: Workflow for determining the distribution coefficient at pH 7.4.

Aqueous Solubility: A Prerequisite for Absorption

Aqueous solubility is the maximum concentration of a compound that can dissolve in water and is a critical barrier for oral bioavailability. Poor solubility can lead to incomplete absorption and limit the maximum achievable concentration in plasma.

Causality of Method Selection: Thermodynamic Shake-Flask Method

The shake-flask method is the definitive technique for determining thermodynamic solubility. It measures the equilibrium concentration of a compound in a saturated solution, providing a true representation of its solubility limit. This method is preferred over kinetic or high-throughput screening methods when definitive data is required for lead optimization.

Experimental Protocol: Shake-Flask Solubility

-

Sample Preparation: Add an excess amount of the solid compound to vials containing various aqueous buffers (e.g., pH 2.0, pH 7.4, pure water).

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the samples to pellet the excess solid.

-

Quantification: Carefully remove an aliquot of the supernatant, dilute it, and determine the concentration of the dissolved compound using a calibrated analytical method such as LC-UV or LC-MS/MS.

Data Presentation: Predicted Solubility Profile

| Medium | Predicted Solubility (µg/mL) | Implication |

| Simulated Gastric Fluid (pH 2.0) | > 1000 | High solubility in the stomach, facilitating rapid dissolution. |

| Phosphate Buffer (pH 7.4) | 250 | Moderate solubility at physiological pH, sufficient for absorption. |

| Pure Water | 150 | Baseline solubility of the free base. |

Visualization: Shake-Flask Solubility Workflow

Caption: Figure 3: Step-by-step workflow for thermodynamic solubility measurement.

Chemical Stability

Evaluating the chemical stability of an NCE is crucial for determining its shelf-life and identifying potential degradation pathways. The piperazine moiety can be susceptible to oxidation, and the overall molecule can undergo degradation under various pH and temperature conditions.

Protocol: pH-Dependent Solution Stability

-

Stock Solution: Prepare a concentrated stock solution of the compound in a non-reactive solvent (e.g., acetonitrile).

-

Incubation: Dilute the stock solution into buffers at various pH values (e.g., 2.0, 7.4) to a final concentration of ~10 µM. Incubate these solutions at a controlled temperature (e.g., 37°C).

-

Time Points: At specified time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each solution.

-

Analysis: Quench any degradation by adding an equal volume of cold acetonitrile. Analyze the samples by HPLC-UV or LC-MS to measure the percentage of the parent compound remaining.

-

Data Analysis: Plot the natural logarithm of the remaining compound concentration versus time to determine the degradation rate constant and the half-life (t½).

Data Presentation: Predicted Stability Profile

| Condition | Half-life (t½) | Implication |

| pH 2.0, 37°C | > 48 hours | Stable in acidic conditions, suitable for oral administration. |

| pH 7.4, 37°C | > 48 hours | Stable at physiological pH, indicating good in-vivo stability. |

Conclusion and Forward Look

The physicochemical profile of 3-Methyl-2-(4-methylpiperazin-1-yl)butan-1-amine, as outlined in this guide, suggests a compound with favorable drug-like properties. Its dual basic centers provide high aqueous solubility in acidic environments and maintain sufficient solubility at physiological pH. The moderate lipophilicity (LogD7.4 ≈ 1.2) strikes a promising balance between membrane permeability and solubility, a critical aspect for oral bioavailability. The predicted high chemical stability further strengthens its developability profile.

This guide has provided the essential blueprint for the empirical determination of these properties. The robust protocols and causal explanations herein form a self-validating framework for assessing this, and any other, novel chemical entity, ensuring that only the most promising candidates, grounded in solid physicochemical data, advance toward clinical development.

References

-

Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. John Wiley & Sons. [Link]

-

OECD. (2004). Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]

-

Bermejo, M., & Avdeef, A. (2008). The Art and Science of Shake-Flask Solubility Measurement. ADMET & DMPK. [Link]

An In-depth Technical Guide to the ¹H and ¹³C NMR Analysis of Novel Primary Amines

Introduction

In the landscape of modern drug discovery and development, primary amines represent a cornerstone functional group, integral to the structure and activity of a vast array of pharmaceutical compounds. Their basicity and nucleophilicity are pivotal to molecular interactions, making them a frequent focus of synthetic and medicinal chemistry. The unambiguous characterization of novel primary amines is therefore a non-negotiable step in the research and development pipeline. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent analytical technique for this purpose, offering unparalleled insights into molecular structure, connectivity, and stereochemistry.

This guide provides researchers, scientists, and drug development professionals with a comprehensive, in-depth exploration of ¹H and ¹³C NMR for the analysis of novel primary amines. Moving beyond a simple recitation of spectral data, we will delve into the causality behind experimental choices, provide field-proven protocols, and explore advanced techniques to resolve complex structural challenges.

Part 1: The Fundamentals of ¹H NMR for Primary Amines

The ¹H NMR spectrum is often the first and most informative piece of the structural puzzle. For primary amines, specific proton signals provide a unique fingerprint, but not without their interpretive challenges.

The Signature Signals: N-H and α-Protons

A primary amine (R-NH₂) introduces two key sets of signals:

-

The N-H Protons: These protons, directly attached to the nitrogen, are highly sensitive to their environment. Their chemical shift typically appears in a broad range of δ 0.5-5.0 ppm .[1][2] This variability is a direct consequence of factors like sample concentration, solvent choice, temperature, and the extent of hydrogen bonding.[1] In concentrated solutions, extensive hydrogen bonding deshields the protons, shifting them downfield. Conversely, in dilute, non-polar solvents, the signal may appear further upfield.

-

The α-Protons (H-C-N): Protons on the carbon atom directly bonded to the nitrogen are deshielded due to the electron-withdrawing inductive effect of the nitrogen atom. They typically resonate in the δ 2.2-2.9 ppm range for aliphatic amines.[1] The precise location provides clues about the substitution on that carbon.

The Challenge of N-H Protons: The Phenomenon of Proton Exchange

A hallmark of the N-H signal in primary amines is its appearance as a broad singlet, often with an integral value that seems lower than expected.[1][3] This is due to two interconnected phenomena:

-

Rapid Chemical Exchange: The amine protons are labile and can rapidly exchange with other labile protons in the sample (like trace water) or between amine molecules themselves.[1][4] This exchange occurs on a timescale faster than the NMR experiment can resolve individual spin states, causing the signal to average out and lose any coupling information. Consequently, the N-H protons typically do not show spin-spin coupling to adjacent α-protons.[1][5]

-

Quadrupolar Broadening: The nitrogen-14 nucleus (¹⁴N), the most abundant isotope, has a nuclear spin of I=1 and possesses a quadrupole moment. This allows for efficient nuclear relaxation, which broadens the signals of both the nitrogen and any directly attached protons (the N-H protons).

This lack of coupling is a critical diagnostic feature. If a signal in the δ 0.5-5.0 ppm range is broad and does not split adjacent proton signals, it is a strong candidate for an N-H group.

The Definitive Test: Deuterium (D₂O) Exchange

To unequivocally confirm the identity of an N-H signal, a simple D₂O exchange experiment is the gold standard.[6] Labile protons, such as those in -NH₂, -OH, and -COOH groups, will readily exchange with deuterium from deuterium oxide (D₂O).[6][7] Since deuterium is not observed in a ¹H NMR experiment, the N-H signal will disappear from the spectrum after the exchange.[7]

-

Acquire Initial Spectrum: Dissolve the novel amine in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and acquire a standard ¹H NMR spectrum.

-

Integrate and Identify: Integrate all signals and identify the putative N-H peak based on its chemical shift, broadness, and lack of coupling.

-

Add D₂O: Remove the NMR tube from the spectrometer. Add 1-2 drops of deuterium oxide (D₂O) to the sample.

-

Mix Thoroughly: Cap the NMR tube and shake it vigorously for 10-20 seconds to ensure thorough mixing and facilitate the exchange. A brief, gentle vortexing can also be effective.

-

Re-acquire Spectrum: Place the sample back into the spectrometer and re-acquire the ¹H NMR spectrum using the same parameters.

-

Analyze: Compare the "before" and "after" spectra. The disappearance of the suspected N-H signal confirms its identity.[1][2]

This self-validating protocol provides definitive evidence for the presence of the primary amine functional group.

Caption: Workflow for D₂O exchange to confirm N-H protons.

Part 2: Unveiling the Carbon Skeleton with ¹³C NMR

¹³C NMR spectroscopy complements the ¹H spectrum by providing a direct map of the carbon framework of the novel amine.

Identifying Key Carbon Environments

The most diagnostic signal in the ¹³C NMR spectrum of a primary amine is the α-carbon (the carbon directly attached to the nitrogen).

-

α-Carbon (C-N): This carbon is significantly deshielded by the electronegative nitrogen atom and typically appears in the δ 30-65 ppm range.[2] The exact chemical shift is sensitive to the substitution pattern on both the carbon and the nitrogen.

-

β-Carbons and Beyond: The deshielding effect of the nitrogen atom diminishes with distance.[1] Consequently, β-carbons appear further upfield (at a lower δ value) than α-carbons, and subsequent carbons in an aliphatic chain will have shifts approaching typical alkane values.

The Influence of Solvent and pH

For primary amines, which are basic, the choice of solvent and the sample's pH can significantly impact ¹³C chemical shifts. Protonation of the amine group (forming R-NH₃⁺) enhances the electron-withdrawing nature of the nitrogen, leading to a downfield shift of the α-carbon signal. When analyzing novel amines, it is crucial to maintain consistent and well-documented solvent and sample conditions to ensure data reproducibility. For instance, using a solvent like acetone-d₆ can sometimes lead to the formation of an imine, which would present a characteristic signal around 165 ppm in the ¹³C spectrum, highlighting the reactivity of the amine.[8]

Part 3: Quantitative Data Summary

For quick reference, the typical chemical shift ranges for primary amines are summarized below.

Table 1: Typical ¹H NMR Chemical Shift Ranges for Primary Amines

| Proton Type | Structure | Typical Chemical Shift (δ, ppm) | Characteristics |

|---|---|---|---|

| Amine Protons | R-NH ₂ | 0.5 - 5.0[1][2] | Broad singlet, D₂O exchangeable, position is highly variable. |

| α-Protons | H -C-NH₂ | 2.2 - 2.9[1] | Deshielded by nitrogen, coupling pattern depends on β-protons. |

| β-Protons | H-C-C -NH₂ | 1.0 - 1.7[1] | Less deshielded than α-protons. |

Table 2: Typical ¹³C NMR Chemical Shift Ranges for Primary Amines

| Carbon Type | Structure | Typical Chemical Shift (δ, ppm) | Characteristics |

|---|---|---|---|

| α-Carbon | C -NH₂ | 30 - 65[2] | Deshielded by nitrogen. |

| β-Carbon | C-C -NH₂ | 20 - 50 | Less deshielded than α-carbon. |

Part 4: Advanced NMR for Unambiguous Structure Elucidation

For novel amines with complex structures, one-dimensional NMR spectra can be crowded and ambiguous. Two-dimensional (2D) NMR techniques are indispensable for definitively assigning the complete molecular structure.[9][10]

Through-Bond Correlation Techniques

-

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically over two or three bonds. It is the primary tool for tracing out the proton connectivity within a spin system, allowing you to walk along a carbon chain from one proton environment to the next.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton signal to the carbon it is directly attached to. It provides a direct one-bond ¹H-¹³C correlation, definitively linking the proton and carbon skeletons.

-

HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds). It is crucial for connecting different spin systems across quaternary carbons or heteroatoms, piecing together the final molecular structure.

Caption: Conceptual workflow for determining ee using a CDA.

-

Derivatization: In an NMR tube or a small vial, react a known quantity of the chiral amine with a slight molar excess of the chosen CDA (and any other required reagents) in a suitable deuterated solvent. [11]2. Acquire Spectrum: Once the reaction is complete, acquire a high-resolution ¹H NMR spectrum.

-

Identify Diastereotopic Signals: Carefully examine the spectrum to find a pair of well-resolved signals corresponding to the two different diastereomers. These could be imine protons, methoxy groups on the CDA, or other protons in a magnetically distinct environment.

-

Integrate and Calculate: Carefully integrate both signals. The enantiomeric excess can be calculated using the formula: ee (%) = |(Integral₁ - Integral₂) / (Integral₁ + Integral₂)| * 100

Conclusion

The structural characterization of novel primary amines is a critical task in chemical and pharmaceutical development. A systematic approach, beginning with fundamental 1D ¹H and ¹³C NMR and escalating to advanced 2D techniques and specialized protocols for stereochemical analysis, provides an unambiguous and robust pathway to success. By understanding the underlying principles of chemical shifts, proton exchange, and coupling, and by leveraging the definitive power of techniques like D₂O exchange and 2D correlation spectroscopy, researchers can elucidate complex molecular architectures with confidence and precision. This guide serves as a framework for applying these powerful NMR tools, ensuring the scientific integrity and accelerating the progress of research involving this vital class of compounds.

References

-

Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. Nature Protocols. [Link]

-

(PDF) Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines. ResearchGate. [Link]

-

NMR Spectroscopy Of Amines. JoVE. [Link]

-

Spectroscopy of Amines. Chemistry LibreTexts. [Link]

-

Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance. Frontiers in Chemistry. [Link]

-

Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance. National Institutes of Health (NIH). [Link]

-

Exchangeable Protons and Deuterium Exchange. OpenOChem Learn. [Link]

-

1H NMR chemical shifts of gaseous amines. Semantic Scholar. [Link]

-

Spectroscopy of Amines. Oregon State University. [Link]

-

¹³C and ¹⁵N NMR Characterization of Amine Reactivity and Solvent Effects in CO₂ Capture. ACS Publications. [Link]

-

NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering. [Link]

-

Amines. UCLA Chemistry & Biochemistry. [Link]

-

How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science & Technology. [Link]

-

High-throughput screening of α-chiral-primary amines to determine yield and enantiomeric excess. National Institutes of Health (NIH). [Link]

-

¹³C NMR chemical shifts of amines 28-30 and of their N-oxides 28ax-30ax a. ResearchGate. [Link]

-

¹H NMR Spectroscopy. University of Regensburg. [Link]

-

Exchangeable Protons in NMR—Friend or Foe?. ACD/Labs. [Link]

-

(PDF) Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate. [Link]

-

Hydrogen-Deuterium Exchange Strategy for Delineation of Contact Sites in Protein Complexes. National Institutes of Health (NIH). [Link]

-

Proton NMR chemical shifts and coupling constants for brain metabolites. Wiley Online Library. [Link]

-

Hydrogen–deuterium exchange. Wikipedia. [Link]

-

Chemical exchange of labile protons by deuterium enables selective detection of pharmaceuticals in solid formulations. Royal Society of Chemistry. [Link]

-

Spectroscopy of Amines. Fiveable. [Link]

-

NMR Coupling Constants. Iowa State University. [Link]

-

¹³C chemical shifts. Steffen's Chemistry Pages. [Link]

-

¹³C NMR Chemical Shift Table. University of Wisconsin-Madison. [Link]

-

How To Read and Interpret 1H-NMR and 13C-NMR. Scribd. [Link]

-

¹H–¹H Coupling in Proton NMR. ACD/Labs. [Link]

-

NMR - Interpretation. Chemistry LibreTexts. [Link]

-

(PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. ResearchGate. [Link]

-

Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

-

(PDF) ¹³C NMR experiments and methods used to investigate amine-CO₂-H₂O systems. ResearchGate. [Link]

-

How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Sci-Hub. [Link]

-

Spectroscopic Properties of Amines. Chemistry LibreTexts. [Link]

-

¹³C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. MDPI. [Link]

-

advanced organic chemistry nmr. Bluefield Esports. [Link]

Sources

- 1. Video: NMR Spectroscopy Of Amines [jove.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. che.hw.ac.uk [che.hw.ac.uk]

- 4. acdlabs.com [acdlabs.com]

- 5. Spectroscopy of Amines [sites.science.oregonstate.edu]

- 6. Exchangeable Protons and Deuterium Exchange | OpenOChem Learn [learn.openochem.org]

- 7. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 11. researchgate.net [researchgate.net]

Mass spectrometry fragmentation pattern of 3-Methyl-2-(4-methylpiperazin-1-yl)butan-1-amine

An In-depth Technical Guide to the Mass Spectrometric Fragmentation of 3-Methyl-2-(4-methylpiperazin-1-yl)butan-1-amine

Introduction

In the landscape of modern drug discovery and development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of both efficacy and safety assessment. Mass spectrometry (MS) stands as an unparalleled analytical technique for providing detailed molecular weight and structural information. This guide offers an in-depth analysis of the predicted mass spectrometric fragmentation behavior of 3-Methyl-2-(4-methylpiperazin-1-yl)butan-1-amine, a molecule incorporating two key functional groups known for directing distinct and predictable fragmentation pathways: a primary aliphatic amine and a tertiary N-alkylated piperazine ring.

Understanding these fragmentation patterns is crucial for scientists in metabolism studies, reference standard confirmation, and quality control, allowing for confident identification of the molecule in complex matrices. This document synthesizes fundamental principles of mass spectrometry with field-proven insights into the behavior of amine-containing compounds to provide a predictive framework for its analysis.

Molecular Structure and Properties

To logically predict fragmentation, we must first establish the molecule's core characteristics.

-

IUPAC Name: 3-Methyl-2-(4-methylpiperazin-1-yl)butan-1-amine

-

Chemical Formula: C₁₀H₂₃N₃

-

Monoisotopic Mass: 185.1892 Da

-

Structure:

(Self-generated image for illustrative purposes) CH₃-CH(CH₃)-CH(N(CH₂CH₂)₂NCH₃)-CH₂NH₂

The presence of three nitrogen atoms dictates that the molecule will have an odd nominal molecular weight, adhering to the Nitrogen Rule. This is a primary diagnostic feature in its mass spectrum.

Ionization Considerations: A Tale of Two Techniques

The choice of ionization technique fundamentally dictates the nature of the initial ion and the extent of fragmentation observed. For a molecule of this nature, both Electron Ionization (EI) and Electrospray Ionization (ESI) are viable, each offering unique advantages.

-

Electron Ionization (EI): As a "hard" ionization technique, EI bombards the analyte with high-energy electrons (typically 70 eV), inducing extensive and reproducible fragmentation.[1][2] This is highly valuable for structural elucidation and creating library-searchable spectra.[3] The molecular ion (M⁺•) at m/z 185.19 may be observed, but its abundance could be low due to the molecule's susceptibility to fragmentation, particularly at the amine sites.[4]

-

Electrospray Ionization (ESI): As a "soft" ionization technique, ESI is ideal for generating intact protonated molecules. In positive ion mode, the analyte will readily form an [M+H]⁺ ion at m/z 186.20. This technique is the preferred choice for liquid chromatography-mass spectrometry (LC-MS) and allows for controlled fragmentation through tandem mass spectrometry (MS/MS) experiments, such as Collision-Induced Dissociation (CID).[5][6]

Predicted Fragmentation Pathways

The fragmentation of 3-Methyl-2-(4-methylpiperazin-1-yl)butan-1-amine is predicted to be dominated by charge-site-initiated cleavages, primarily occurring alpha to the nitrogen atoms.

Pathway 1: Alpha-Cleavage at the Primary Amine

The most favorable fragmentation route for primary amines is the cleavage of the C-C bond alpha to the nitrogen atom.[7][8] This process results in the formation of a stable, resonance-stabilized iminium ion.

In this molecule, α-cleavage involves the breaking of the C1-C2 bond. This reaction leads to the expulsion of the large, substituted alkyl group as a neutral radical and the formation of a characteristic fragment at m/z 30 . In our experience with EI spectra of primary amines, this fragment, [CH₂NH₂]⁺, is often the base peak due to its high stability.[4]

Caption: Predicted α-cleavage at the primary amine.

Pathway 2: Cleavage Initiated by the Piperazine Moiety

The tertiary amine nitrogens within the piperazine ring provide alternative sites for fragmentation initiation.

-

Piperazine Ring Opening: A hallmark of piperazine fragmentation is the cleavage of C-N and C-C bonds within the heterocyclic ring.[9] This can lead to a cascade of fragments. A common initial step is the cleavage of the bond between the piperazine nitrogen and the butyl chain, which would generate an N-methylpiperazine cation [C₅H₁₁N₂]⁺ at m/z 99.10 . Subsequent or alternative fragmentation of the ring itself often produces a characteristic ion at m/z 70.08 [C₄H₈N]⁺ and/or m/z 57.07 [C₃H₇N]⁺.[9][10]

-

Alpha-Cleavage at C2-C3: Cleavage of the C2-C3 bond is alpha to the piperazine nitrogen. This pathway involves the loss of an isopropyl radical (•CH(CH₃)₂) and would produce a larger fragment ion at m/z 142.13 .

Caption: Predicted fragmentation pathways of the piperazine ring.

Summary of Predicted Key Fragments

The following table summarizes the most probable high-abundance fragments for 3-Methyl-2-(4-methylpiperazin-1-yl)butan-1-amine.

| Predicted m/z | Proposed Formula | Proposed Structure/Origin | Fragmentation Mechanism |

| 186.20 | [C₁₀H₂₄N₃]⁺ | Protonated Molecule [M+H]⁺ | ESI |

| 185.19 | [C₁₀H₂₃N₃]⁺• | Molecular Ion [M]⁺• | EI |

| 142.13 | [C₇H₁₆N₃]⁺ | [M - C₃H₇]⁺ | α-Cleavage at C2-C3 |

| 99.10 | [C₅H₁₁N₂]⁺ | N-methylpiperazine cation | Cleavage of C2-N bond |

| 70.08 | [C₄H₈N]⁺ | Piperazine ring fragment | Ring Fission |

| 57.07 | [C₃H₇N]⁺ | Piperazine ring fragment | Ring Fission |

| 30.03 | [CH₄N]⁺ | [CH₂=NH₂]⁺ | α-Cleavage at Primary Amine |

Note: Bolded entry indicates the predicted base peak in an EI spectrum.

Experimental Protocols

To validate these predictions, a robust analytical methodology is required. The following protocols are designed to be self-validating systems for acquiring high-quality mass spectrometric data.

Protocol 1: GC-EI-MS Analysis

Objective: To generate a reproducible fragmentation pattern for structural confirmation and library creation.

-

Sample Preparation:

-

Accurately weigh 1 mg of the reference standard and dissolve in 1 mL of methanol to create a 1 mg/mL stock solution.

-

Prepare a working solution of 10 µg/mL by diluting the stock solution with methanol. A critical point here is to ensure the use of high-purity, MS-grade solvent to minimize background interference.

-

-

Instrumentation:

-

Gas Chromatograph: Agilent 8890 GC or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent low-bleed 5% phenyl-methylpolysiloxane column. The low-bleed characteristic is essential to prevent column phase from contaminating the ion source.

-

Mass Spectrometer: Agilent 5977B MSD or equivalent single quadrupole MS.

-

-

GC Method:

-

Inlet Temperature: 250°C.

-

Injection Volume: 1 µL (Splitless mode to maximize sensitivity).

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

Oven Program:

-

Initial temperature: 80°C, hold for 1 minute.

-

Ramp: 15°C/min to 280°C.

-

Hold: 5 minutes at 280°C. This ramp is designed to ensure good chromatographic peak shape for an amine of this molecular weight.

-

-

-

MS Method:

-

Ion Source: Electron Ionization (EI).

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Electron Energy: 70 eV. This standard energy is used to ensure the fragmentation pattern is consistent with established libraries.[11]

-

Mass Range: Scan from m/z 25 to 250. The lower mass is set to detect the key m/z 30 fragment, while the upper range comfortably covers the molecular ion.

-

Protocol 2: LC-ESI-MS/MS Analysis

Objective: To confirm molecular weight and perform controlled fragmentation for detailed structural analysis.

-

Sample Preparation:

-

Prepare a 1 mg/mL stock solution in methanol.

-

Dilute to 1 µg/mL in the initial mobile phase composition (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid). The addition of formic acid is critical to ensure efficient protonation of the amine functional groups in the ESI source.[12]

-

-

Instrumentation:

-

Liquid Chromatograph: Waters ACQUITY UPLC I-Class or equivalent.

-

Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm). A C18 column is a robust starting point for retaining a polar compound like this.

-

Mass Spectrometer: SCIEX Triple Quad 6500+ or equivalent tandem mass spectrometer.

-

-

LC Method:

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40°C.

-

Gradient:

-

0-1 min: 5% B

-

1-5 min: 5% to 95% B

-

5-6 min: 95% B

-

6-6.1 min: 95% to 5% B

-

6.1-8 min: 5% B

-

-

-

MS Method:

-

Ion Source: Electrospray Ionization (ESI), Positive Ion Mode.

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 150°C.

-

Desolvation Temperature: 400°C.

-

MS1 Scan: Scan from m/z 50 to 250 to identify the [M+H]⁺ precursor ion at m/z 186.20.

-

MS2 Product Ion Scan:

-

Select m/z 186.2 as the precursor ion.

-

Perform a collision energy (CE) ramp from 10-40 V. This allows for the identification of the optimal CE to produce the key fragments (e.g., m/z 99, 70, 57) and reveals the energy dependence of the fragmentation pathways.

-

-

Conclusion

The mass spectrometric fragmentation of 3-Methyl-2-(4-methylpiperazin-1-yl)butan-1-amine is predicted to be a rich and informative process, governed by well-understood principles of amine fragmentation. Under EI conditions, a dominant fragment at m/z 30 is expected due to highly favorable α-cleavage at the primary amine. Under ESI-MS/MS conditions, fragmentation of the protonated molecule will likely yield characteristic ions from the piperazine moiety, notably at m/z 99, 70, and 57. The systematic application of the detailed protocols in this guide will enable researchers to confidently identify this molecule, differentiate it from its isomers, and elucidate its structure with a high degree of certainty.

References

-

Sangster, T., et al. (2013). Concentration dependent Electrospray Ionisation Mass Spectrometry and Tandem Mass Spectrometry (MS/MS) studies on... Piperine and its analogues. SpringerPlus. [Link]

-

Acquavia, M. A., et al. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Journal of Pharmaceutical and Biomedical Analysis. [Link]

-

Siodmiak, J., et al. (2016). Mass spectra and major fragmentation patterns of piperazine designer drugs. ResearchGate. [Link]

-

Qiao, X., et al. (2011). Piperazines for peptide carboxyl group derivatization... Rapid Communications in Mass Spectrometry. [Link]

-

El-Haj, M., et al. (2011). Mass Spectral and Chromatographic Studies on Some Halogenatedphenyl-2-Piperazinopropanones. Journal of Chromatographic Science. [Link]

-

Zhu, N., et al. (2020). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society. [Link]

-

Sangster, T., et al. (2013). Concentration dependent Electrospray Ionisation Mass Spectrometry... ResearchGate. [Link]

-

Whitman College. (n.d.). Fragmentation of Amines. GCMS Section 6.15. [Link]

-

You, J., et al. (2012). Chemical ionisation mass spectrometry for the measurement of atmospheric amines. Atmospheric Measurement Techniques. [Link]

-

eGyanKosh. (n.d.). Mass Spectrometry: Fragmentation Patterns. eGyanKosh. [Link]

-

LCGC International. (2020). Electron Ionization for GC–MS. LCGC International. [Link]

-

Kuhn, S. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews: Journal of Chemistry. [Link]

-

LibreTexts Chemistry. (2022). 3.1: Electron Ionization. Chemistry LibreTexts. [Link]

-

LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

-

JoVE. (n.d.). Mass Spectrometry: Amine Fragmentation. Journal of Visualized Experiments. [Link]

-

Kuki, Á., et al. (2001). Mass spectrometric studies on small open-chain piperazine-containing ligands and their transition metal complexes. Journal of Mass Spectrometry. [Link]

-

University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. University of Arizona Chemistry Department. [Link]

-

LibreTexts Chemistry. (2022). 6.5: Amine Fragmentation. Chemistry LibreTexts. [Link]

Sources

- 1. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. GCMS Section 6.15 [people.whitman.edu]

- 5. Concentration dependent Electrospray Ionisation Mass Spectrometry and Tandem Mass Spectrometry (MS/MS ) studies on (E,E)-1-[5-(1,3-benzodioxol-5yl)-1-oxo-2,4-pentadienyl]- piperidine (Piperine) and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Video: Mass Spectrometry: Amine Fragmentation [jove.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]

- 10. academic.oup.com [academic.oup.com]

- 11. rroij.com [rroij.com]

- 12. researchgate.net [researchgate.net]

Crystal Structure Analysis of N-Substituted Piperazine Compounds: A Technical Guide for Drug Development Professionals

Introduction: The Piperazine Scaffold - A Cornerstone in Modern Drug Discovery

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4, is a ubiquitous and privileged scaffold in medicinal chemistry.[1] Its prevalence in a vast array of clinically successful drugs stems from a unique combination of properties. The two nitrogen atoms provide sites for substitution, allowing for the facile modulation of physicochemical and pharmacological properties.[2][3] This structural versatility enables medicinal chemists to fine-tune a molecule's solubility, lipophilicity, metabolic stability, and target-binding affinity.[1][3] Furthermore, the piperazine core can significantly influence a molecule's three-dimensional conformation, which is critical for its interaction with biological targets.[4]

A thorough understanding of the three-dimensional structure of N-substituted piperazine compounds at the atomic level is paramount for rational drug design and development. Crystal structure analysis, primarily through X-ray diffraction techniques, provides this detailed structural information, revealing crucial insights into molecular conformation, intermolecular interactions, and crystal packing. This knowledge is indispensable for understanding structure-activity relationships (SAR), optimizing solid-state properties, and ensuring the development of stable and effective pharmaceutical products.[3][5]

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principles, methodologies, and applications of crystal structure analysis for N-substituted piperazine compounds. Moving beyond a simple recitation of protocols, this guide emphasizes the causality behind experimental choices and provides field-proven insights to empower scientists in their quest for novel therapeutics.

I. The Conformational Landscape of the Piperazine Ring: More Than Just a Chair

The piperazine ring is not a rigid, planar entity. It predominantly adopts a non-planar chair conformation , which minimizes steric strain and torsional strain.[6] However, other conformations, such as the boat and twist-boat conformations, are also possible, though generally higher in energy.[6] The specific conformation adopted by the piperazine ring is heavily influenced by the nature and steric bulk of the N-substituents.[4]

A comprehensive analysis of the Cambridge Structural Database (CSD) reveals that the vast majority (approximately 85%) of piperazine-containing crystal structures exhibit a chair conformation.[6] The boat conformation is observed in about 14% of cases, often when both nitrogen atoms are coordinated to a metal center.[6]

The orientation of the substituents on the nitrogen atoms (axial vs. equatorial) in the chair conformation is a critical determinant of the molecule's overall shape and its ability to interact with its biological target. This conformational preference can be predicted and analyzed using computational methods, but experimental validation through crystal structure analysis remains the gold standard.

II. Unveiling the Solid State: The Power of X-ray Diffraction

Single-crystal X-ray diffraction (SCXRD) is the definitive technique for elucidating the precise three-dimensional atomic arrangement of a crystalline solid.[7][8] It provides unambiguous information about bond lengths, bond angles, torsion angles, and the conformation of the molecule.[7] For N-substituted piperazine compounds, SCXRD is instrumental in:

-

Determining the absolute configuration of chiral centers.

-

Identifying the preferred conformation of the piperazine ring and its substituents.

-

Mapping the network of intermolecular interactions that govern crystal packing.

When single crystals of sufficient size and quality cannot be obtained, powder X-ray diffraction (PXRD) becomes a valuable tool. While PXRD does not provide the same level of atomic detail as SCXRD, it is crucial for:

-

Phase identification and purity analysis.

-

Studying polymorphism , the ability of a compound to exist in multiple crystalline forms.[9]

-

Structure solution and refinement using methods like the Rietveld refinement technique, especially when combined with crystal structure prediction (CSP).[8][12][13]

The Single-Crystal X-ray Diffraction Workflow: A Step-by-Step Guide

The journey from a powdered sample to a fully refined crystal structure involves a series of meticulous steps. Understanding the rationale behind each step is crucial for obtaining high-quality, reliable data.

The critical first step in SCXRD is obtaining high-quality single crystals. This can often be the most challenging and time-consuming part of the process.

Objective: To grow single crystals of an N-substituted piperazine compound suitable for X-ray diffraction (typically > 0.1 mm in all dimensions).

Materials:

-

The purified N-substituted piperazine compound.

-

A selection of high-purity solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate, hexane).

-

Small glass vials or test tubes.

-